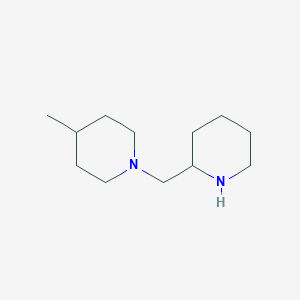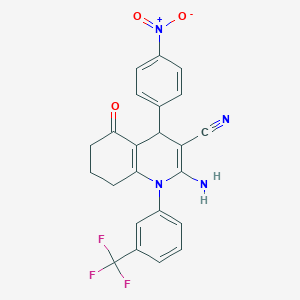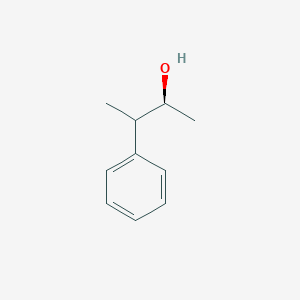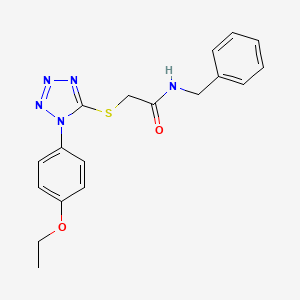
3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one: is a heterocyclic compound with an indole scaffold. The indole nucleus, also known as benzopyrrole, contains a benzenoid ring and ten π-electrons, making it aromatic. Physically, it appears as a crystalline, colorless substance with a specific odor. This compound plays a crucial role in the synthesis of various drug molecules and natural products.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of 3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one . One common approach involves the condensation of 3-phenylindolin-2-one with 3-phenoxybenzaldehyde hydrazone. The reaction proceeds under suitable conditions to yield the desired product.
Reaction Conditions:: The reaction typically occurs in a solvent (such as ethanol or dimethyl sulfoxide) with an acid catalyst (e.g., acetic acid). Heating the reaction mixture facilitates the formation of the hydrazone linkage.
Industrial Production Methods:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and scalability considerations are essential for efficient production.
Analyse Chemischer Reaktionen
Reactivity::
3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one: undergoes various chemical reactions due to its indole scaffold. Some notable reactions include:
- Electrophilic substitution: The excess π-electrons in the indole ring readily participate in electrophilic aromatic substitution reactions.
- Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
- Substitution reactions: Nucleophilic substitution at the hydrazone linkage is possible.
- Electrophilic substitution: Nitration, halogenation, or Friedel-Crafts reactions using appropriate reagents.
- Oxidation: Mild oxidants like hydrogen peroxide or potassium permanganate.
- Reduction: Catalytic hydrogenation or metal hydrides.
- Substitution: Nucleophiles such as amines or alkoxides.
Major Products:: The specific products formed depend on the reaction conditions. For example, nitration may yield 3-nitro derivatives, while reduction could lead to hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one: has diverse applications:
Chemistry: As a versatile building block for the synthesis of other compounds.
Biology: Potential bioactivity, including antiviral, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Used in the development of novel materials or pharmaceuticals.
Wirkmechanismus
The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details fully.
Vergleich Mit ähnlichen Verbindungen
While 3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one is unique due to its specific substituents, it shares similarities with other indole derivatives. Notable related compounds include tryptophan, indole-3-acetic acid (a plant hormone), and various synthetic indole-based drugs.
Eigenschaften
CAS-Nummer |
324546-55-6 |
|---|---|
Molekularformel |
C21H15N3O2 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
(3Z)-3-[(E)-(3-phenoxyphenyl)methylidenehydrazinylidene]-1H-indol-2-one |
InChI |
InChI=1S/C21H15N3O2/c25-21-20(18-11-4-5-12-19(18)23-21)24-22-14-15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-14H,(H,23,24,25)/b22-14+ |
InChI-Schlüssel |
RYEITHUULOHSPB-HYARGMPZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N=C\3/C4=CC=CC=C4NC3=O |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN=C3C4=CC=CC=C4NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043392.png)



![(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12043424.png)

![2-(4-Methylphenyl)-2-oxoethyl 6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12043438.png)

![methyl (2E)-5-(3,4-dimethoxyphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043445.png)


![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12043478.png)

